5-benzyl-5H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-5H-tetrazole is an organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-5H-tetrazole typically involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water. This reaction produces 1-benzyl-1H-tetrazole-5-thiol, which can be further converted to this compound . Another method involves the reaction of benzyl bromide with sodium azide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. For example, the reaction with acidic chlorides or anhydrides can produce corrosive and toxic gases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce tetrazole oxides, while reduction can yield amines .
Scientific Research Applications
5-Benzyl-5H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Employed in the study of biological systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-benzyl-5H-tetrazole involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can coordinate with metal ions, forming stable complexes. This property makes it useful in various catalytic and coordination chemistry applications . Additionally, the tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzyl group.
1-Benzyl-1H-tetrazole-5-thiol: A precursor in the synthesis of 5-benzyl-5H-tetrazole.
5-Substituted 1H-tetrazoles: A broader class of compounds with various substituents at the 5-position.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry as a bio-isosteric replacement for carboxylic acids .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-benzyl-5H-tetrazole |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5,8H,6H2 |
InChI Key |
VSGOBEXTFIWIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.